![molecular formula C14H17BO2S B1280824 2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 376584-76-8](/img/structure/B1280824.png)
2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
Molecular Structure Analysis
Thiophene is a five-membered heterocycle that contains one sulfur atom . The molecular structure of “2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” would be expected to include this thiophene ring, but specific structural details are not available.
Chemical Reactions Analysis
While specific chemical reactions involving “2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are not detailed, thiophene derivatives are known to be involved in a variety of chemical reactions .
Scientific Research Applications
Crystal Structure and DFT Study
2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its derivatives are used in research for understanding molecular structures. A study by Huang et al. (2021) involved synthesizing boric acid ester intermediates and confirming their structures using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density functional theory (DFT) was applied to calculate the molecular structures, which aligned with the crystal structures determined by X-ray diffraction. This study provides insights into the physicochemical properties of these compounds (Huang et al., 2021).
Application in Organic Semiconductors
Research into organic semiconductors has utilized derivatives of 2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. A 2023 study by Ryu et al. investigated solution-processable organic field-effect transistors (OFETs) using derivatives of this compound. They synthesized and characterized these compounds, analyzing their thermal, optical, and electrochemical properties. The study highlights the potential of these compounds in developing new materials for OFETs (Ryu et al., 2023).
Synthesis and Characterization of Derivatives
The compound and its derivatives have been extensively studied for their synthesis and structural characterization. Wu et al. (2021) synthesized derivatives of this compound and characterized their structures through various spectroscopic methods and X-ray diffraction. These studies are essential for understanding the properties of these compounds and their potential applications in various fields (Wu et al., 2021).
Use in Polymer Synthesis
The compound has been used in the synthesis of polymers. Liversedge et al. (2006) reported using derivatives of 2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for the Suzuki synthesis of polyalkylthiophenes. This showcases its role in developing new polymeric materials (Liversedge et al., 2006).
Potential in Medical Research
Although not directly involving the exact compound, studies involving similar boric acid ester intermediates indicate potential applications in medical research. For example, a study by Wang and Franz (2018) explored prochelator compounds derived from similar structures for their potential in addressing oxidative stress and neurodegenerative diseases (Wang & Franz, 2018).
properties
IUPAC Name |
2-(1-benzothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BO2S/c1-13(2)14(3,4)17-15(16-13)12-9-10-7-5-6-8-11(10)18-12/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIATWFGYKTVCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20478449 | |
| Record name | 2-(1-Benzothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
376584-76-8 | |
| Record name | 2-(1-Benzothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



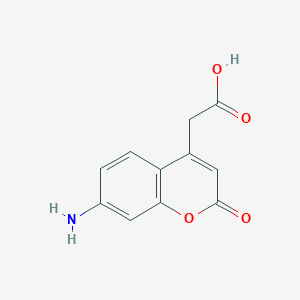
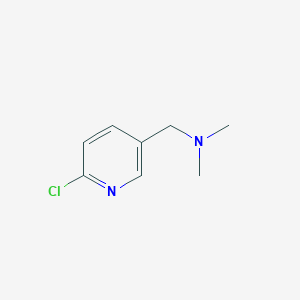
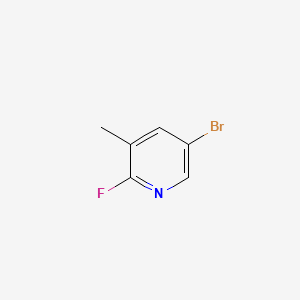
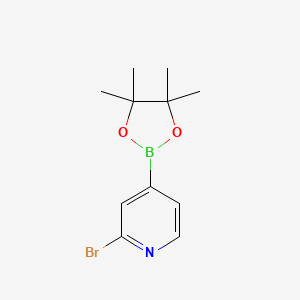
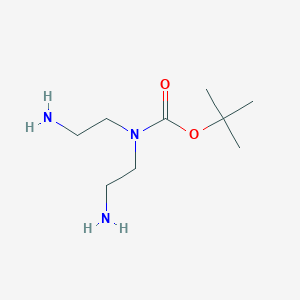
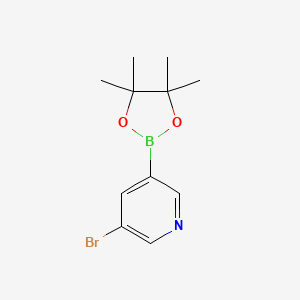
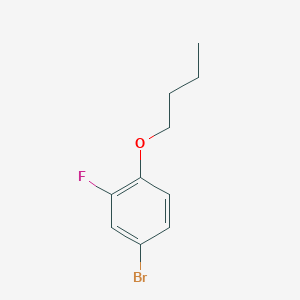
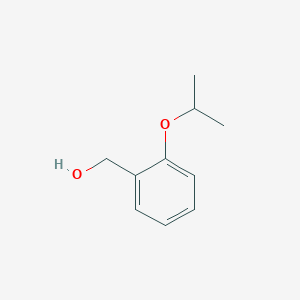
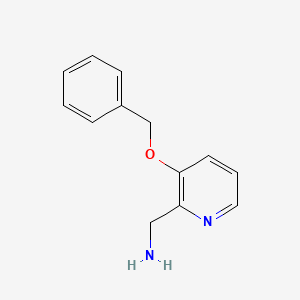
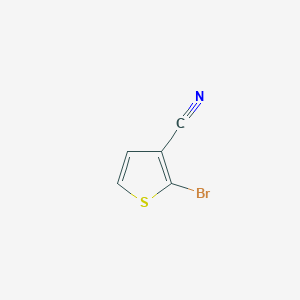
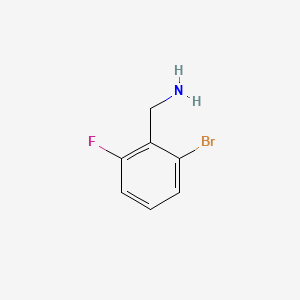
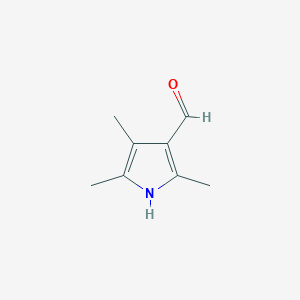
![(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine](/img/structure/B1280777.png)
![N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1280778.png)